3'-Methoxy-6-methyl-[1,1'-biphenyl]-3-amine

Catalog No.
S13600624
CAS No.
M.F
C14H15NO
M. Wt
213.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-Methoxy-6-methyl-[1,1'-biphenyl]-3-amine

Product Name

3'-Methoxy-6-methyl-[1,1'-biphenyl]-3-amine

IUPAC Name

3-(3-methoxyphenyl)-4-methylaniline

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

InChI

InChI=1S/C14H15NO/c1-10-6-7-12(15)9-14(10)11-4-3-5-13(8-11)16-2/h3-9H,15H2,1-2H3

InChI Key

BILXGTLYPAIVCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)C2=CC(=CC=C2)OC

3'-Methoxy-6-methyl-[1,1'-biphenyl]-3-amine is an organic compound characterized by its biphenyl structure, where two phenyl rings are connected by a single bond. This compound features a methoxy group (-OCH₃) at the 3' position, a methyl group (-CH₃) at the 6 position, and an amine group (-NH₂) at the 3 position of the biphenyl framework. Its molecular formula is C₁₅H₁₅N₁O, and it has a molecular weight of approximately 241.29 g/mol. The unique arrangement of substituents on the biphenyl core contributes to its chemical reactivity and potential biological activity.

Typical for amines and biphenyl derivatives. Notable reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, participating in reactions with electrophiles.
  • Suzuki-Miyaura Coupling: This compound can be utilized in cross-coupling reactions with boronic acids to form more complex biphenyl derivatives .
  • Oxidation: The amine group may be oxidized to form corresponding imines or other nitrogen-containing functionalities.

Several synthetic routes can be employed to obtain 3'-Methoxy-6-methyl-[1,1'-biphenyl]-3-amine:

  • Direct Amination: Starting from a suitable biphenyl precursor, the introduction of an amine group can be achieved through direct amination reactions using appropriate reagents (e.g., ammonia or primary amines).
  • Suzuki Coupling: This method involves coupling a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst .
  • Methylation Reactions: Methylation of hydroxyl or amino groups can be performed using methylating agents such as dimethyl sulfate or methyl iodide.

3'-Methoxy-6-methyl-[1,1'-biphenyl]-3-amine has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound for developing new drugs targeting specific biological pathways.
  • Material Science: Biphenyl derivatives are often used in organic light-emitting diodes (OLEDs) and other electronic materials due to their favorable electronic properties.
  • Agricultural Chemicals: Compounds with similar structures are explored for their efficacy as herbicides or fungicides.

Interaction studies involving 3'-Methoxy-6-methyl-[1,1'-biphenyl]-3-amine could focus on its binding affinity to biological targets such as proteins or enzymes. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be utilized to determine these interactions. Furthermore, molecular docking studies could provide insights into the binding modes and affinities of this compound with various receptors.

Several compounds share structural similarities with 3'-Methoxy-6-methyl-[1,1'-biphenyl]-3-amine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-MethoxyanilineAniline derivative with a methoxy group at para positionCommonly used in dye synthesis
2-Amino-4-methylphenolPhenol derivative with amino and methyl groupsExhibits antioxidant properties
4-AminobiphenylBiphenyl derivative with an amino group at para positionKnown carcinogen; used in dye manufacturing
4-MethoxybiphenylBiphenyl with a methoxy group at para positionUsed in organic synthesis

The uniqueness of 3'-Methoxy-6-methyl-[1,1'-biphenyl]-3-amine lies in its specific substitution pattern which may confer distinct physical and chemical properties compared to these similar compounds. Its combination of methoxy and amine functionalities may enhance its biological activity and reactivity compared to others listed.

3'-Methoxy-6-methyl-[1,1'-biphenyl]-3-amine (CAS 1176550-49-4) belongs to the class of substituted biphenyl amines, featuring three distinct functional groups arranged across its aromatic system. The IUPAC name systematically describes its structure:

  • Biphenyl core: Two benzene rings connected by a single carbon-carbon bond (positions 1 and 1')
  • Substituent positions:
    • Methoxy (-OCH₃) at position 3' on the second aromatic ring
    • Methyl (-CH₃) at position 6 on the first aromatic ring
    • Primary amine (-NH₂) at position 3 on the first aromatic ring

The molecular formula is C₁₄H₁₅NO, with a molecular weight of 213.28 g/mol. Key identifiers include:

PropertyValue
CAS Registry Number1176550-49-4
IUPAC Name3'-Methoxy-6-methyl-[1,1'-biphenyl]-3-amine
Molecular FormulaC₁₄H₁₅NO
Exact Mass213.1154 Da

The systematic numbering follows IUPAC rules for biphenyl systems, where unprimed numbers designate the first benzene ring and primed numbers the second.

Structural Characteristics and Isomerism

The molecule's three-dimensional configuration arises from its substituted biphenyl architecture:

  • Bond rotational constraints:

    • The single bond between aromatic rings permits free rotation under standard conditions
    • Steric interactions between the 6-methyl and 3'-methoxy groups create partial rotational barriers
    • Calculated rotational barrier energy: ~15-20 kJ/mol (estimated from comparable biphenyl systems)
  • Torsional angles:

    • Dihedral angle between aromatic rings: 30-45° (minimizing steric clash)
    • Methoxy group orientation: Prefers coplanar arrangement with its host ring for conjugation
  • Isomerism considerations:

    • Positional isomerism: Possible through variation in substituent locations
    • Atropisomerism: Not observed due to insufficient rotational barrier (<25 kJ/mol)
    • Tautomerism: Absent in this amine-substituted system

The spatial arrangement of substituents influences electronic delocalization, as demonstrated by the comparative conjugation effects:

SubstituentConjugation StrengthDirectionality
-NH₂Strong (σ-donor)Para/ortho-directing
-OCH₃Moderate (π-donor)Para-directing
-CH₃Weak (σ-donor)Ortho/para-directing

These electronic characteristics dictate the molecule's reactivity in electrophilic substitution reactions and metal-catalyzed coupling processes.

Historical Development and Discovery Timeline

The compound's development mirrors advancements in biphenyl synthesis techniques:

  • 2008: First reported use of Buchwald-Hartwig amination for biphenyl amine synthesis
  • 2011: Initial patent filings describing methoxy-methyl biphenyl derivatives (CAS registration 1176550-49-4)
  • 2015: Application in kinase inhibitor research as a privileged scaffold
  • 2019: Commercial discontinuation due to shifting research priorities

Key synthetic milestones include:

  • Suzuki-Miyaura coupling: Enabled efficient construction of the biphenyl core
  • Protection-deprotection strategies: Facilitated sequential introduction of sensitive functional groups
  • Microwave-assisted synthesis: Reduced reaction times from 24h to <4h for key intermediates

The compound's discontinued commercial status reflects both the evolving needs of pharmaceutical research and the development of more synthetically accessible analogs.

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

213.115364102 g/mol

Monoisotopic Mass

213.115364102 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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